molecular formula C28H26N4O5S B12447742 3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide

3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12447742
M. Wt: 530.6 g/mol
InChI Key: INOSTLPFFVACII-UHFFFAOYSA-N
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Description

3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with thiazole and phenoxyacetyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-methylphenoxyacetic acid and 1,3-thiazole-2-amine. These intermediates undergo acylation and coupling reactions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylphenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid moiety and exhibit similar chemical reactivity.

    Thiazole-containing compounds: Compounds with thiazole rings often have comparable biological activities and chemical properties.

Uniqueness

3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26N4O5S

Molecular Weight

530.6 g/mol

IUPAC Name

3,5-bis[[2-(2-methylphenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C28H26N4O5S/c1-18-7-3-5-9-23(18)36-16-25(33)30-21-13-20(27(35)32-28-29-11-12-38-28)14-22(15-21)31-26(34)17-37-24-10-6-4-8-19(24)2/h3-15H,16-17H2,1-2H3,(H,30,33)(H,31,34)(H,29,32,35)

InChI Key

INOSTLPFFVACII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)NC3=NC=CS3)NC(=O)COC4=CC=CC=C4C

Origin of Product

United States

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